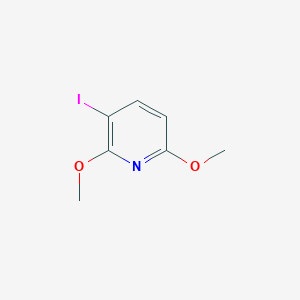
2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid
Descripción general
Descripción
2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid is a synthetic organic compound that features both Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) protecting groups. These groups are commonly used in peptide synthesis to protect amino acids during the formation of peptide bonds. The indan-2-carboxylic acid core provides a rigid, bicyclic structure that can influence the compound’s reactivity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid typically involves multiple steps:
Starting Material: The synthesis begins with indan-2-carboxylic acid.
Protection of Amino Groups: The amino groups are protected using Boc and Fmoc protecting groups. This can be achieved through reactions with Boc anhydride and Fmoc chloride, respectively.
Coupling Reactions: The protected amino groups are then coupled to the indan-2-carboxylic acid core using standard peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve automated peptide synthesizers that can handle the repetitive steps of protection, deprotection, and coupling. These methods ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid can undergo various chemical reactions, including:
Deprotection Reactions: Removal of Boc and Fmoc groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Introduction of different functional groups at specific positions on the indan ring.
Common Reagents and Conditions
Deprotection: TFA (trifluoroacetic acid) for Boc removal, and piperidine for Fmoc removal.
Coupling: EDC or DCC in the presence of HOBt (1-hydroxybenzotriazole) or similar additives.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include deprotected amino acids, peptides, and substituted indan derivatives.
Aplicaciones Científicas De Investigación
2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.
Medicinal Chemistry: Exploration of its potential as a drug candidate or as a scaffold for drug development.
Biological Studies: Investigation of its interactions with biological targets such as enzymes and receptors.
Material Science: Utilized in the design of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid depends on its specific application:
Peptide Synthesis: Acts as a protected amino acid that can be incorporated into peptides.
Biological Interactions: May interact with enzymes or receptors through its amino and carboxylic acid groups, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(N-Boc-amino)-indan-2-carboxylic acid: Lacks the Fmoc group, making it less versatile in peptide synthesis.
5-(N-Fmoc-amino)-indan-2-carboxylic acid: Lacks the Boc group, which may affect its stability and reactivity.
2-(N-Boc-amino)-5-aminoindan-2-carboxylic acid: Contains an unprotected amino group, which can lead to different reactivity.
Uniqueness
2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid is unique due to the presence of both Boc and Fmoc protecting groups, allowing for selective deprotection and versatile applications in peptide synthesis and other fields.
Propiedades
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroindene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O6/c1-29(2,3)38-28(36)32-30(26(33)34)15-18-12-13-20(14-19(18)16-30)31-27(35)37-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-14,25H,15-17H2,1-3H3,(H,31,35)(H,32,36)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTHGXOVPHBGKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2=C(C1)C=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



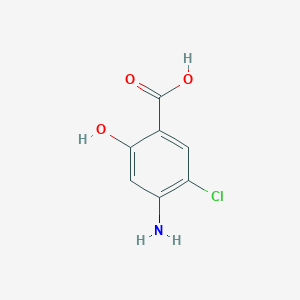

![Ethyl 8-(((trifluoromethyl)sulfonyl)oxy)-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B3252112.png)
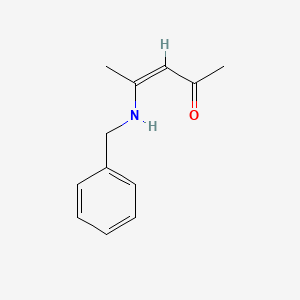
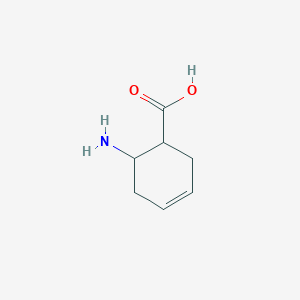

amino}acetic acid](/img/structure/B3252134.png)

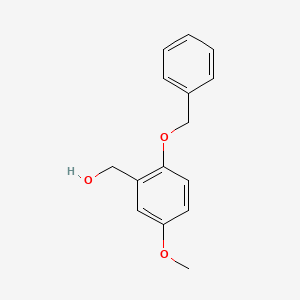


![(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-(1H-indol-3-yl)propanoic Acid](/img/structure/B3252158.png)
